molecular formula C14H14N2O2 B10874356 4-(benzyloxy)-N'-hydroxybenzenecarboximidamide

4-(benzyloxy)-N'-hydroxybenzenecarboximidamide

Cat. No.: B10874356
M. Wt: 242.27 g/mol
InChI Key: QBOOJKVECPVATQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide is an organic compound characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with a hydroxybenzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base such as sodium hydroxide, resulting in the formation of benzyloxybenzene.

    Nitration: The benzyloxybenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Carboximidamide: The amino group is then converted to a carboximidamide group through a reaction with cyanamide under acidic conditions.

    Hydroxylation: Finally, the compound is hydroxylated using hydroxylamine to yield 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Iron powder in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The benzyloxy and hydroxybenzenecarboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzenamine: Similar structure but lacks the hydroxybenzenecarboximidamide group.

    4-(Benzyloxy)benzoic acid: Contains a carboxylic acid group instead of the hydroxybenzenecarboximidamide group.

    4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of the hydroxybenzenecarboximidamide group.

Uniqueness

4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the benzyloxy and hydroxybenzenecarboximidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)

InChI Key

QBOOJKVECPVATQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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